Product packaging for 5-Chloro-2-methylbenzoic acid(Cat. No.:CAS No. 7499-06-1)

5-Chloro-2-methylbenzoic acid

Cat. No.: B363958
CAS No.: 7499-06-1
M. Wt: 170.59g/mol
InChI Key: CSAPESWNZDOAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Contemporary Organic Synthesis and Intermediacy

5-Chloro-2-methylbenzoic acid serves as a crucial intermediate in the synthesis of diverse organic compounds. chemimpex.com Its value lies in the strategic placement of its functional groups, which allows for a variety of chemical transformations. The carboxylic acid group can undergo esterification, amidation, and reduction, while the aromatic ring is amenable to further substitution reactions. The presence of the chlorine atom introduces regioselectivity in these reactions and can be a site for cross-coupling reactions, a cornerstone of modern synthetic chemistry. chemimpex.com

This compound is a recognized building block in the creation of bioactive molecules for the pharmaceutical and agrochemical industries. chemimpex.comcymitquimica.com For instance, it is utilized in the development of anti-inflammatory and analgesic drugs. chemimpex.com In the agrochemical sector, it contributes to the formulation of herbicides and pesticides. chemimpex.com The stability of this compound and its compatibility with numerous solvents make it an ideal candidate for a range of chemical reactions, including esterification and acylation. chemimpex.com

Contextualization within Halogenated Aromatic Carboxylic Acids Research

Halogenated aromatic carboxylic acids represent a significant class of compounds in chemical research due to the profound influence of halogen substituents on the physical, chemical, and biological properties of the parent molecule. The introduction of a halogen, such as chlorine, can modulate a molecule's acidity, lipophilicity, and metabolic stability.

Research into halogenated aromatic aldehydes, which are precursors to the corresponding carboxylic acids, has revealed that these compounds can undergo various transformations. asm.orgnih.gov For example, anaerobic bacteria can oxidize halogenated aromatic aldehydes to their corresponding carboxylic acids. asm.orgnih.gov Furthermore, decarboxylation of halogenated carboxylic acids can occur, leading to the formation of halogenated phenols or catechols. asm.orgnih.gov

The study of decarboxylative halogenation of aryl carboxylic acids is an active area of research, with methods being developed to provide access to a wide variety of aryl halides. acs.orgorganic-chemistry.org These aryl halides are indispensable in metal-mediated cross-coupling reactions, which are fundamental to the synthesis of many pharmaceuticals and advanced materials. acs.org

Broad Research Trajectories and Scope for Scholarly Inquiry

The versatile nature of this compound opens up numerous avenues for further research. Its application as a precursor in the synthesis of novel pharmaceutical agents with potential antimicrobial and anticancer properties warrants deeper investigation. evitachem.com The development of more efficient and sustainable synthetic routes to this compound and its derivatives is another key area of interest.

Furthermore, its use extends to material science, where it can be employed in the creation of specialty polymers with enhanced thermal stability and chemical resistance. chemimpex.com The unique electronic properties conferred by the chloro and methyl substituents make it a candidate for the development of advanced materials, such as coatings and adhesives with improved durability. chemimpex.com The exploration of its derivatives in the design of new functional materials, including dyes and pigments, also presents a promising field for scholarly inquiry. chemimpex.com

Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C8H7ClO2 chemimpex.comscbt.comnih.gov
Molecular Weight 170.59 g/mol chemimpex.comscbt.comnih.govfishersci.ptcymitquimica.com
CAS Number 7499-06-1 chemimpex.comscbt.comnih.govcalpaclab.com
Melting Point 168-173 °C fishersci.pt
Appearance Solid, White to light yellow crystalline powder chemimpex.comcymitquimica.comechemi.com
IUPAC Name This compound nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO2 B363958 5-Chloro-2-methylbenzoic acid CAS No. 7499-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAPESWNZDOAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70225945
Record name Benzoic acid, 5-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7499-06-1
Record name 5-Chloro-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7499-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-chloro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007499061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-methylbenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407520
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 5-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70225945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.156.091
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 5 Chloro 2 Methylbenzoic Acid

Regioselective Chlorination Strategies

The direct chlorination of 2-methylbenzoic acid presents a challenge in controlling the position of the incoming chlorine atom. The methyl and carboxylic acid groups direct electrophilic substitution to different positions on the aromatic ring, potentially leading to a mixture of isomers. Therefore, developing regioselective chlorination methods is crucial for the efficient synthesis of the desired 5-chloro isomer.

Catalytic Systems for Position-Specific Chlorination (e.g., Iron(III) Chloride Mediated Reactions)

Iron(III) chloride (FeCl₃) is a widely used Lewis acid catalyst in electrophilic aromatic substitution reactions, including chlorination. ucwv.edugoogle.com It enhances the electrophilicity of the chlorinating agent, facilitating the substitution on the aromatic ring. In the context of substituted benzoic acids, the choice of catalyst and reaction conditions is paramount for achieving regioselectivity. rsc.org

Research has shown that iron(III)-based catalytic systems can be highly effective for the regioselective chlorination of activated arenes. acs.org For instance, a general method for the chlorination of activated aromatic compounds utilizes iron(III) triflimide to activate N-chlorosuccinimide (NCS). This system has been successfully applied to a variety of substrates, demonstrating its potential for late-stage functionalization. acs.org While this specific system was demonstrated on phenols and anilines, the principles can be extended to other substituted aromatics like 2-methylbenzoic acid.

The catalytic activity of iron complexes in C-H bond activation and chlorination of aromatic compounds is well-documented. thieme-connect.desciforum.net For the chlorination of toluene (B28343), a related precursor, various iron-containing catalysts have been investigated. sciforum.net The choice of the iron catalyst and the chlorinating agent can significantly influence the product distribution. sciforum.net

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction conditions is critical for maximizing the yield of 5-Chloro-2-methylbenzoic acid and minimizing the formation of unwanted isomers. Key parameters that can be adjusted include the choice of chlorinating agent, solvent, temperature, and reaction time.

Table 1: Factors Influencing Regioselective Chlorination

ParameterEffect on Selectivity and YieldResearch Findings
Chlorinating Agent The reactivity and steric bulk of the chlorinating agent can influence the position of chlorination. Common agents include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). thieme-connect.desmolecule.comUsing 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a chlorinating reagent has been explored for the chlorination of aniline (B41778) and benzoic acid derivatives. rsc.org
Catalyst System The Lewis acidity and nature of the catalyst can direct the chlorination to a specific position. Iron(III) chloride and other Lewis acids are common. google.comIron(III) chloride in combination with co-catalysts has been used to improve para-selectivity in toluene chlorination. google.com A procedure using catalytic amounts of both iron(III) chloride and [BMIM]NTf₂ was optimized for regioselective monochlorination. acs.org
Solvent The polarity and coordinating ability of the solvent can affect the reactivity of the electrophile and the stability of reaction intermediates.The use of ionic liquids like [BMIM]NTf₂ as a solvent has been shown to be effective for the chlorination of more deactivated aromatic compounds. acs.org
Temperature Reaction temperature can influence the rate of reaction and the product distribution. Lower temperatures often favor higher selectivity. google.comChlorination of toluene at lower temperatures (0°C to 40°C) with specific co-catalysts showed higher selectivity to the para-position. google.com

For example, in the chlorination of toluene, the reaction temperature is a crucial factor, with lower temperatures generally favoring the formation of the para-isomer. google.com Similarly, the choice of catalyst, such as a combination of a Lewis acid and a co-catalyst, can significantly enhance the desired regioselectivity. google.com

Alternative Synthetic Routes and Precursor Transformations

Beyond direct chlorination, several alternative synthetic strategies can be employed to produce this compound. These routes often involve the transformation of functionalized precursors.

Exploration of Nucleophilic Aromatic Substitution Pathways for Analogous Compounds

Nucleophilic aromatic substitution (SɴAr) offers a different approach to introducing a chlorine atom onto an aromatic ring. wikipedia.org This reaction typically requires an activated aromatic ring with electron-withdrawing groups and a good leaving group. wikipedia.orgmsu.edu While not a direct route to this compound from 2-methylbenzoic acid, SɴAr can be used to synthesize related chlorinated benzoic acids from appropriately substituted precursors. For instance, the synthesis of 2-amino-3-chlorobenzoic acid has been achieved through the amination of 2,3-dichlorobenzoic acid, a nucleophilic substitution reaction. vulcanchem.com This highlights the potential of SɴAr pathways in the synthesis of functionalized benzoic acids.

Carbonylation Reactions in Substituted Benzoic Acid Synthesis

Carbonylation reactions provide a powerful method for introducing a carboxylic acid group into an aromatic molecule. mdpi.com These reactions typically involve the use of carbon monoxide and a transition metal catalyst, such as palladium. rsc.orgresearchgate.net For example, Pd(II)-catalyzed ortho-C-H carbonylation has been used to synthesize benzoic acid esters from phenethyl alcohol derivatives. rsc.org This strategy could potentially be adapted to synthesize this compound from a pre-chlorinated toluene derivative. The direct carboxylation of aryl C-H bonds using palladium catalysts has also been developed, offering a direct route to benzoic acid derivatives. acs.org

Derivatization from Related Halogenated Toluene or Benzoic Acid Precursors

An effective strategy for synthesizing this compound involves starting with a precursor that already contains the desired substitution pattern or can be easily converted.

From Halogenated Toluene Precursors: A common approach is the oxidation of a corresponding chlorinated toluene derivative. For instance, 2,4-dichloro-6-fluorotoluene (B1399065) can be oxidized to form the corresponding benzoic acid. Similarly, starting with 2-bromo-5-chlorotoluene, a reaction with sec-butyllithium (B1581126) and carbon dioxide can yield 4-chloro-2-methylbenzoic acid, a structural isomer. smolecule.com A similar strategy could be envisioned starting from a toluene derivative with the correct 1-chloro-4-methyl substitution pattern. The oxidation of the methyl group of 2-chloro-5-methyltoluene would directly yield the target compound.

From Other Benzoic Acid Precursors: It is also possible to synthesize this compound from other substituted benzoic acids. For example, the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid starts from m-toluic acid, which undergoes nitration, reduction, and finally chlorination. google.com This multi-step process demonstrates how functional group interconversions on a benzoic acid scaffold can lead to the desired product. Another example involves the synthesis of 4-bromo-2-methylbenzoic acid via the bromination of 2-methylbenzoic acid derivatives. A similar halogenation approach could be applied to introduce a chlorine atom at the 5-position.

Industrial Scale-Up Considerations and Process Optimization

Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several challenges. Process optimization is crucial to ensure cost-effectiveness, high yield, and consistent product quality.

Application of Continuous Flow Reactors for Efficient Production

Continuous flow reactors are increasingly being adopted for the large-scale synthesis of fine chemicals and pharmaceutical intermediates. researchgate.net This technology offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and higher throughput. researchgate.net In the context of this compound synthesis, continuous flow systems can be particularly beneficial for hazardous reactions like nitration and chlorination, which are often part of the synthetic route. evitachem.com

The use of continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and reduced formation of byproducts. researchgate.net The small reactor volumes inherent in flow chemistry also mitigate the risks associated with highly exothermic or unstable reaction intermediates. researchgate.net This approach facilitates a more streamlined and automated production process, reducing the need for manual intervention and minimizing operational downtime. researchgate.net

Strategies for Maximizing Purity in Bulk Synthesis

Achieving high purity is a critical aspect of bulk chemical manufacturing. For this compound, several strategies are employed during and after the synthesis to ensure the final product meets stringent quality standards.

One key strategy involves the careful control of reaction conditions to minimize the formation of isomers and other impurities. For instance, in the chlorination step of a related compound, controlling the temperature and the amount of the chlorinating agent was found to significantly reduce the formation of di-substituted impurities. thieme-connect.com

Post-synthesis purification techniques are also vital. Common methods include:

Crystallization: This is a widely used technique for purifying solid compounds. The crude this compound can be dissolved in a suitable solvent and then allowed to crystallize, leaving impurities behind in the mother liquor. Recrystallization from solvents like methanol (B129727) or ethanol-water mixtures is a common practice. vulcanchem.compatsnap.com

Distillation: For volatile impurities, distillation under reduced pressure can be an effective purification method. thieme-connect.com

Chromatography: While more common on a laboratory scale, column chromatography can be used for high-purity applications in industrial settings, though it is often less cost-effective for bulk production. vulcanchem.com

Washing and Extraction: Washing the crude product with water or specific aqueous solutions can remove water-soluble impurities. patsnap.comrsc.org Liquid-liquid extraction is also used to separate the desired product from byproducts based on their differential solubility in immiscible solvents. rsc.org

A combination of these techniques is often necessary to achieve the desired purity levels for industrial applications. For example, a process for a similar compound involved distillation, extraction, and crystallization to achieve a final purity of 99.9%. acs.org

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals, aiming to reduce environmental impact and improve sustainability.

Development of Environmentally Benign Reaction Systems

Research into the synthesis of benzoic acid derivatives has explored several environmentally friendly approaches. One area of focus is the use of greener solvents and catalysts. For instance, replacing hazardous organic solvents with water or employing solvent-free reaction conditions can significantly reduce the environmental footprint of a synthesis. mdpi.com Microwave-assisted synthesis has also been investigated as an energy-efficient and often solvent-free alternative. vulcanchem.com

The use of recyclable catalysts, such as ionic liquids or solid-supported catalysts, is another key aspect of developing benign reaction systems. mdpi.com For example, some reactions have successfully utilized reusable heterogeneous catalysts, which simplifies product purification and reduces waste. researchgate.net

Atom Economy and Waste Minimization in Preparation Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. um-palembang.ac.id

Strategies to improve atom economy in the synthesis of compounds like this compound include:

Catalytic Reactions: Using catalytic reagents instead of stoichiometric ones can significantly improve atom economy, as the catalyst is not consumed in the reaction. um-palembang.ac.id

Reaction Design: Choosing reaction pathways that avoid the use of protecting groups or other auxiliary substances can reduce the number of steps and the amount of waste generated. um-palembang.ac.id

Waste Valorization: Investigating potential uses for any byproducts generated during the synthesis can turn waste streams into valuable products.

The E-factor (Environmental factor) is another metric used to quantify the amount of waste generated per unit of product. researchgate.net By optimizing reactions to have a high atom economy and a low E-factor, the synthesis of this compound can be made more sustainable and economically viable. researchgate.net

Mechanistic Investigations and Reaction Pathways of 5 Chloro 2 Methylbenzoic Acid

Elucidation of Oxidation and Reduction Mechanisms

The oxidation and reduction of 5-Chloro-2-methylbenzoic acid and its derivatives involve the targeted transformation of its functional groups. The carboxylic acid moiety and the methyl group are potential sites for oxidation, while the carboxyl group can undergo reduction.

The carboxylic acid group is a primary site for selective transformations, most notably derivatization reactions. Esterification, the reaction with an alcohol to form an ester, is a common modification. For instance, the carboxylic acid can be converted to its corresponding methyl ester through reaction with methanol (B129727), a process often used to protect the carboxyl group or to modify the compound's physical and chemical properties.

Beyond simple esterification, the carboxylate can act as an intramolecular nucleophile. In specially designed reactions, such as multicomponent reactions involving the addition of an isocyanate, the carboxylate can attack an intermediate nitrilium ion, leading to the formation of complex heterocyclic structures like chlorinated isocumarine derivatives. The reduction of the carboxylic acid group to a primary alcohol represents another key transformation, which can be achieved using powerful reducing agents like lithium aluminum hydride. smolecule.com

The direction of oxidation and reduction reactions is highly dependent on the choice of reagents and catalysts. Specific agents are selected to target different functional groups on the molecule.

For reduction processes, particularly the conversion of a nitro group to an amino group in related precursors, common systems include hydrogen gas with a palladium on carbon (Pd/C) catalyst. google.com For the reduction of the carboxylic acid group itself, more potent hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride are typically employed. smolecule.comevitachem.com

For oxidation reactions, a different set of reagents is required. The oxidation of the methyl group or the aromatic ring can be achieved with strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide. smolecule.comevitachem.com The oxidation of substituted benzoic acids has also been studied using quinolinium dichromate (QDC) in an acidic medium, which proceeds through the formation of a cyclic chromate (B82759) ester intermediate before yielding the final product. researchgate.net In some contexts, catalytic systems are employed to enhance reaction rates and control selectivity, such as the use of copper complexes in certain hydroamination reactions, where the catalyst resting state and turnover-limiting step are crucial mechanistic features. acs.org

Table 1: Reagents and Catalysts in Directed Reactions

Reaction Type Target Group Reagent / Catalyst Function
Reduction Carboxylic Acid Lithium aluminum hydride (LiAlH₄) Reduces carboxylic acid to a primary alcohol. smolecule.com
Carboxylic Acid Sodium borohydride (NaBH₄) A milder reducing agent, can reduce aldehydes/ketones, and sometimes esters/acids under specific conditions. evitachem.com
Nitro Group (in precursors) Hydrogen (H₂) with Palladium on Carbon (Pd/C) Catalytic hydrogenation to form an amino group. google.com
Oxidation Methyl Group / Ring Potassium permanganate (KMnO₄) Strong oxidizing agent. evitachem.com
Methyl Group / Ring Chromium trioxide (CrO₃) Strong oxidizing agent. evitachem.com
Benzoic Acid Ring Quinolinium dichromate (QDC) Oxidizes substituted benzoic acids. researchgate.net
Derivatization Carboxylic Acid Alcohols (e.g., Methanol) Esterification to form an ester.

Selective Transformation of Functional Groups (e.g., Carboxylic Acid Derivatization)

Explorations of Electrophilic Aromatic Substitution Pathways on the Benzoic Acid Ring

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The outcome of such a reaction on this compound is determined by the directing effects of the existing substituents.

The reactivity and orientation of an incoming electrophile are guided by the following principles:

-CH₃ (Methyl) Group : An activating group that directs incoming electrophiles to the ortho (C3) and para (C6) positions. msu.edu

-Cl (Chloro) Group : A deactivating group that also directs incoming electrophiles to the ortho (C4, C6) and para positions. Because the para position is occupied by the methyl group's carbon, it directs to C4 and C6. msu.edu

-COOH (Carboxylic Acid) Group : A strongly deactivating group that directs incoming electrophiles to the meta (C3, C5) position. libretexts.org

When considering the combined influence of these groups on the this compound ring, a consensus emerges. The C6 position is activated by both the methyl group (para) and the chloro group (ortho). The C3 position is activated by the methyl group (ortho) and the carboxyl group (meta). The C4 position is activated by the chloro group (ortho).

Given that activating groups generally have a stronger influence on directing substitution than deactivating groups, the positions activated by the methyl group are highly favored. The C6 position is particularly susceptible to substitution as it benefits from the directing effects of two groups and is less sterically hindered than the C3 position, which is crowded between the methyl and carboxyl groups. Therefore, electrophilic substitution reactions like nitration or halogenation are most likely to occur at the C6 position, with potential for substitution at other activated sites depending on the specific reaction conditions and the nature of the electrophile. msu.edu

Directing Effects of Existing Substituents (Chloro, Methyl, Carboxyl)

The regioselectivity of electrophilic aromatic substitution (EAS) reactions on the this compound ring is governed by the electronic properties of its three existing substituents: a chloro group, a methyl group, and a carboxyl group. The interplay of their inductive and resonance effects determines the positions at which an incoming electrophile will preferentially attack the aromatic ring. These effects either donate electron density to the ring, activating it towards substitution, or withdraw electron density, deactivating it. chemistrytalk.orgwikipedia.org

The directing influence of each substituent can be summarized as follows:

SubstituentPosition on RingActivating/DeactivatingDirecting Effect
-COOH (Carboxyl)1Deactivatingmeta
-CH₃ (Methyl)2Activatingortho, para
-Cl (Chloro)5Deactivatingortho, para

Detailed Research Findings

Carboxyl Group (-COOH): The carboxyl group is a powerful deactivating group and a meta-director. numberanalytics.com Its electron-withdrawing nature stems from both a strong negative inductive effect (-I) and a negative resonance (mesomeric) effect (-M). numberanalytics.com This significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. numberanalytics.comyoutube.com The deactivation is most pronounced at the ortho and para positions relative to the carboxyl group. Consequently, electrophilic attack is directed to the meta position (C3 and C5), where the electron density is comparatively higher. numberanalytics.com In the context of this compound, the C3 and C5 positions are meta to the carboxyl group.

Methyl Group (-CH₃): The methyl group is an activating group and an ortho, para-director. savemyexams.comlibretexts.org It donates electron density to the benzene ring primarily through a positive inductive effect (+I) and hyperconjugation, which is a type of resonance effect. stackexchange.com By increasing the electron density of the ring, particularly at the ortho and para positions (C1, C3, and C5 relative to the methyl group at C2), it enhances the ring's reactivity towards electrophiles. savemyexams.comstackexchange.com The stabilization of the carbocation intermediate (arenium ion) formed during electrophilic attack is greatest when the attack occurs at the ortho or para positions. libretexts.org

Combined Influence on this compound

In this compound, the directing effects of the three substituents must be considered collectively.

The methyl group at C2 is a strong activator, directing ortho and para. Its ortho positions are C1 and C3, and its para position is C5.

The carboxyl group at C1 is a strong deactivator, directing meta. Its meta positions are C3 and C5.

The chloro group at C5 is a deactivator but directs ortho and para. Its ortho positions are C4 and C6, and its para position is C2.

The positions on the ring available for substitution are C3, C4, and C6.

Position C3: This position is ortho to the activating methyl group and meta to the deactivating carboxyl group. Both groups direct an incoming electrophile to this position.

Position C4: This position is para to the deactivating carboxyl group, meta to the activating methyl group, and ortho to the deactivating chloro group. The chloro group directs here, but the powerful activating effect of the methyl group does not.

Position C6: This position is ortho to the deactivating carboxyl group and ortho to the deactivating chloro group.

Considering the relative strengths of the directing groups, the activating methyl group has the most significant influence in enhancing reactivity at its ortho and para positions. The carboxyl group strongly deactivates the ring, particularly at its ortho and para positions. Therefore, electrophilic substitution is most likely to occur at the position that is most activated and least deactivated. Position C3 is strongly favored as it is activated by the ortho methyl group and concurrently directed by the meta carboxyl group.

Structure Activity Relationship Sar Studies and Derivative Synthesis for Biological and Material Applications

Design and Synthesis of Novel Analogues of 5-Chloro-2-methylbenzoic acid

The inherent reactivity of this compound allows for numerous chemical transformations, enabling the creation of a diverse library of analogues for biological and material science applications. chemimpex.comchemimpex.com

Esterification and Acylation for Modifying Carboxylic Acid Functionality

The carboxylic acid group of this compound is a prime site for modification through esterification and acylation reactions. Esterification, often carried out by reacting the acid with an alcohol in the presence of an acid catalyst or using reagents like thionyl chloride followed by an alcohol, can modulate the compound's lipophilicity and pharmacokinetic properties. nih.gov For instance, the synthesis of methyl 5-chloro-2-methoxybenzoate from the corresponding benzoic acid is a common strategy in medicinal chemistry. biosynth.com

Acylation reactions, on the other hand, lead to the formation of anhydrides or other activated species that are useful in subsequent synthetic steps. These modifications are critical for creating prodrugs or for fine-tuning the electronic and steric properties of the molecule to enhance its interaction with biological targets. laurinpublishers.com The acylation of 5-chlorosalicylic acid with acetic anhydride (B1165640) is a key step in producing 2-(acetyloxy)-5-chlorobenzoic acid, a compound with noted antimicrobial and anti-inflammatory properties.

Table 1: Examples of Esterification and Acylation of Benzoic Acid Derivatives

Parent CompoundReagentProductApplication
5-Chlorosalicylic acidAcetic anhydride, Pyridine2-(Acetyloxy)-5-chlorobenzoic acidPharmaceutical intermediate
Benzoic acidBenzylamine, Triphenylphosphine, N-chlorophthalimideN-BenzylbenzamideOrganic synthesis acs.org
p-Fluoromethylbenzoic acidBoc-hydrazine, EDC.HCl, DMAPBoc-protected hydrazideAntifungal agent synthesis nih.gov

Systematic Variations of Halogen and Alkyl Substituents on the Aromatic Ring

The biological activity of benzoic acid derivatives can be significantly influenced by the nature and position of substituents on the aromatic ring. Systematic variation of the halogen and alkyl groups on the this compound scaffold is a common strategy in SAR studies to optimize activity. For example, replacing the chlorine atom with other halogens (fluorine, bromine, iodine) or varying the alkyl group at the 2-position can impact the compound's electronic distribution, lipophilicity, and steric profile. iomcworld.com

Studies have shown that the introduction of different substituents can lead to compounds with a range of biological activities, from antimicrobial to anticancer effects. iomcworld.com For instance, the presence of a chlorine atom at the 5-position and a methyl group at the 2-position is a feature in some biologically active compounds.

Incorporation into Complex Heterocyclic Architectures (e.g., Indoles, Pyrimidines)

The this compound moiety can be incorporated into more complex heterocyclic systems like indoles and pyrimidines to generate novel compounds with enhanced biological activities. The synthesis of indole (B1671886) derivatives, for example, can be achieved through various transition-metal-catalyzed reactions. mdpi.com These heterocyclic structures are prevalent in many clinically used drugs and are known to interact with a wide range of biological targets.

Similarly, pyrimidine (B1678525) derivatives can be synthesized from precursors derived from benzoic acids. derpharmachemica.comderpharmachemica.com The resulting fused heterocyclic systems often exhibit potent antimicrobial, anticancer, and anti-inflammatory properties. weijiwangluo.comheteroletters.org For example, 5-chloro-2-methyl-3-(5-phenyl-4H-1,2,4-triazol-3-yl)-1H-indoles have been synthesized and evaluated for their antimicrobial activity. researchgate.net

Table 2: Examples of Heterocyclic Derivatives

HeterocycleSynthetic PrecursorResulting Compound ClassPotential Biological Activity
Indole5-Chloro-2-iodoanilineSubstituted indolesAntiviral, Anti-inflammatory weijiwangluo.comnih.gov
PyrimidineBenzoic acid derivativesFused pyrimidinesAntimicrobial, Anticancer derpharmachemica.comderpharmachemica.com
Triazole5-Chloro-2-methyl-indole-3-carbohydrazide1,2,4-Triazole-indolesAntimicrobial researchgate.net

Synthesis of N-Substituted Amides and Sulfonamides

The carboxylic acid functionality of this compound can be readily converted to amides and sulfonamides, which are important functional groups in many pharmaceutical agents. The synthesis of N-substituted amides is typically achieved by reacting the corresponding acid chloride or the acid itself with a primary or secondary amine, often using coupling agents. acs.orgtandfonline.com These amide derivatives have been explored for various therapeutic applications, including as antimicrobial and antileishmanial agents. tandfonline.com

Sulfonamides, synthesized from the corresponding sulfonyl chloride and an amine, are another class of derivatives with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. tandfonline.com The synthesis of novel sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold has been reported to yield compounds with significant antimicrobial activity. researchgate.net

Structure-Activity Relationships in Pharmaceutical Lead Optimization

SAR studies are fundamental in the process of pharmaceutical lead optimization, where the goal is to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound while minimizing its toxicity.

Rational Design of Enzyme Inhibitors and Therapeutic Agents

The principles of rational drug design are often applied to modify the this compound scaffold to create potent and selective enzyme inhibitors. By understanding the three-dimensional structure of the target enzyme's active site, medicinal chemists can design molecules that fit precisely and form specific interactions, leading to enhanced inhibition. nih.gov

For example, substituted benzoic acid derivatives have been identified as inhibitors of various enzymes, including protein phosphatases and dipeptidyl peptidase-4 (DPP-4). nih.govresearchgate.net SAR studies on these derivatives have revealed the importance of specific substituents and their positions on the benzoic acid ring for optimal inhibitory activity. In the context of DPP-4 inhibitors, the introduction of a chlorine atom on the benzene (B151609) ring led to compounds with excellent activity. researchgate.net Similarly, the design of STAT3 inhibitors has benefited from the optimization of benzoic acid-based analogues. acs.org

Analog Design for Targeted Receptor Binding (e.g., SGLT2 Inhibitors)

While this compound itself is not a primary SGLT2 inhibitor, its structural isomers and closely related analogs serve as critical intermediates in the synthesis of this class of antidiabetic drugs. thieme-connect.com The development of sodium-glucose cotransporter-2 (SGLT2) inhibitors often involves C-aryl glycosides, where a substituted aromatic ring is a key component for binding to the transporter protein. rsc.orgnih.gov

The structure-activity relationship studies in this area highlight the importance of the substituted phenyl ring. For instance, 2-chloro-5-methylbenzoic acid, an isomer of the title compound, is explicitly used as a building block for synthesizing SGLT2 inhibitors. Furthermore, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a high-demand intermediate for developing potent SGLT2 inhibitors, underscoring the utility of halogenated aromatic acids in achieving high binding affinity. thieme-connect.comresearchgate.net The chloro and methyl groups on the aromatic ring help to enhance lipophilicity, which can improve membrane permeability and contribute to the molecule's interaction with the receptor target.

Compound AnalogCAS NumberRole in SGLT2 Inhibitor SynthesisSource
2-Chloro-5-methylbenzoic acid6342-60-5Serves as a building block for biologically active compounds, including SGLT2 inhibitors.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acidNot specifiedA key intermediate in high demand for the manufacturing of therapeutic SGLT2 inhibitors. thieme-connect.comresearchgate.net

Development of Compounds with Anti-inflammatory and Antimicrobial Properties

This compound is a foundational intermediate in the synthesis of molecules with potential therapeutic efficacy as anti-inflammatory and antimicrobial agents. chemimpex.com The core structure can be derivatized to produce a variety of compounds where the chloro and methyl groups influence biological activity.

Anti-inflammatory Activity: Derivatives of salicylic (B10762653) acid are well-known for their anti-inflammatory effects. nih.gov Similarly, benzoic acid derivatives containing chlorine, such as this compound, are investigated for this purpose. chemimpex.com For example, 5-chloro-2-methyl-3-nitrobenzoic acid, a nitrated derivative, has been studied for its anti-inflammatory properties. Other research has focused on synthesizing 1,3,4-oxadiazole (B1194373) derivatives from various chloro-benzoic acids, which have shown good anti-inflammatory responses in experimental models. brieflands.com

Antimicrobial Activity: The presence of a halogen on an aromatic ring is a common feature in many antimicrobial compounds. This compound serves as a precursor for molecules designed to combat microbial growth. chemimpex.com For example, structural analogs like 5-chloro-2-methoxy-3-methylbenzoic acid are used to prepare sulfonamide-based therapeutics with potential antibacterial properties. vulcanchem.com Furthermore, derivatives of related structures, such as 5-chloro-1,3-benzoxazol-2(3H)-one, have been synthesized and shown to possess activity against various gram-positive and gram-negative bacteria and fungi. nih.gov Studies on sulfonamides derived from 5-chloro-2-hydroxybenzoic acid have also yielded compounds with significant activity against various bacterial strains, including Staphylococcus aureus. researchgate.net

Derivative/Related CompoundActivityResearch FindingSource
5-Chloro-2-methyl-3-nitrobenzoic acidAnti-inflammatoryStudied for its potential anti-inflammatory properties as an inhibitor of monoacylglycerol lipase (B570770) (MAGL).
p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamideAntibacterialSynthesized from a 5-chloro-2-methoxy-benzoic acid precursor, this compound has potential antibacterial properties. vulcanchem.com
5-Chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideAntibacterialA derivative of 5-chlorosalicylic acid, it was the most active compound against methicillin-sensitive and resistant Staphyloccoccus aureus in a study. researchgate.net
5-Chloro-1,3-benzoxazol-2(3H)-one derivativesAntibacterial, AntifungalSubstitution at the 5-chloro position is explored to increase antibacterial and antifungal activity. nih.gov

SAR in Agrochemical Development

The utility of this compound extends into the agricultural sector, where it is used as an intermediate in the formulation of herbicides and pesticides to improve crop protection. chemimpex.com

Structure-Function Correlations in Herbicidal and Pesticidal Applications

Chlorinated benzoic acids are a well-established class of herbicides. The herbicidal activity of these compounds often stems from their ability to act as synthetic auxins, which disrupt normal plant growth processes, particularly in broadleaf weeds. this compound fits this structural profile and is used in the synthesis of agrochemicals. chemimpex.com

The structure-function correlation is evident in compounds like Dicamba (3,6-dichloro-2-methoxybenzoic acid), a widely used herbicide. Its metabolite, 5-hydroxydicamba, retains herbicidal properties. Research into other substituted benzoic acids, such as 2-benzamido-5-chlorobenzoic acid, has also demonstrated their effectiveness as herbicides against specific weed species. The presence and position of the chlorine atom on the benzoic acid ring are crucial for this biological activity. Derivatives of this compound are thus valuable in the development of new and effective agrochemicals. chemimpex.comarchivemarketresearch.com

Compound Class/ExampleApplicationStructure-Function InsightSource
This compoundHerbicide/Pesticide IntermediateServes as a building block for agrochemicals, contributing to improved crop protection. chemimpex.com
Dicamba (3,6-dichloro-2-methoxybenzoic acid)HerbicideA classic example of a chlorinated benzoic acid that functions as a synthetic auxin to control broadleaf weeds.
2-Benzamido-5-chlorobenzoic acidHerbicideShown to be an effective herbicide, inhibiting the growth of certain weed species.
4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acidHerbicideA potent herbicidal agent derived from a complex substituted acid structure, highlighting the use of halogenated aromatics. evitachem.com

SAR in Polymer Chemistry and Materials Science

In addition to its biological applications, this compound is employed in polymer chemistry to create specialty polymers. chemimpex.com These polymers can be designed to have unique properties, such as enhanced thermal stability and chemical resistance, which are beneficial for industrial applications. chemimpex.com

Design of Monomers for Specialty Polymers with Enhanced Properties

The functional groups of this compound—the carboxylic acid, the chloro group, and the methyl group—allow it to be used as a monomer or a precursor to a monomer in polymerization reactions. A closely related analog, 5-chloro-2-fluorobenzoic acid, provides a clear example of this application. It is used in the synthesis of poly(phenylene ether)-based electrolyte membranes for proton exchange fuel cells. ossila.com

The synthetic route involves converting the benzoic acid to a more reactive form, such as benzoyl chloride. ossila.com This intermediate can then undergo reactions like Friedel-Crafts acylation followed by nickel-mediated homocoupling to form the final polymer. ossila.com The resulting polymeric membrane exhibits high proton conductivity, a critical property for fuel cell performance. ossila.com The halogenated nature of the monomer contributes to the chemical and thermal stability of the resulting polymer, demonstrating how the specific structure of the starting acid is correlated with the enhanced properties of the final material. chemimpex.comevitachem.com

Monomer/PrecursorPolymer TypeEnhanced PropertySource
This compoundSpecialty PolymersIncreased thermal stability and chemical resistance. chemimpex.com
5-Chloro-2-fluorobenzoic acidPoly(phenylene ether)Used to create electrolyte membranes with high proton conductivity for fuel cells. ossila.com

Computational Chemistry and Molecular Modeling of 5 Chloro 2 Methylbenzoic Acid and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons in an atom or molecule) and reactivity of chemical systems. It is a cornerstone of modern computational chemistry for studying molecules like 5-Chloro-2-methylbenzoic acid.

DFT calculations are instrumental in predicting the pathways of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify the most likely mechanism. This involves locating the structures of transition states—the highest energy points along a reaction coordinate—and calculating their activation energies. For instance, in reactions like nucleophilic substitution, DFT can be used to model the displacement of a group on the molecule and calculate the energy barrier for that process, which is typically in the range of 20–30 kcal/mol.

Methodologies such as the B3LYP functional combined with a basis set like 6-311G(d,p) are commonly employed to investigate reaction mechanisms. scispace.comacs.org This approach allows for the elucidation of complex, multi-step processes, including those catalyzed by metals, by calculating the energies of intermediates and transition states throughout the catalytic cycle. acs.org The influence of the solvent on the reaction can also be incorporated using implicit solvation models, providing a more accurate picture of the reaction energetics. acs.org

The chemical properties of this compound are significantly influenced by its substituents: the electron-withdrawing chlorine atom and the electron-donating methyl group. DFT calculations can precisely quantify these effects on the molecule's electron density distribution. researchgate.net

DFT can be used to calculate various quantum chemical parameters that describe these effects, such as atomic charges (Mulliken, Löwdin, or Natural Population Analysis charges) and Hammett constants. scispace.comresearchgate.net These calculated descriptors can be correlated with experimental properties like the acid dissociation constant (pKa), providing a quantitative understanding of the substituent effects. researchgate.netresearchgate.net For example, a good correlation has been found between the calculated charge on the carboxylic acid group and the experimental pKa for a series of substituted benzoic acids. researchgate.net

Table 1: Predicted Substituent Effects on this compound This table is generated based on established chemical principles and data from related compounds.

SubstituentPositionElectronic EffectPredicted Impact on Aromatic RingPredicted Impact on Acidity (pKa)
Chloro (-Cl)5 (meta to -COOH)Electron-withdrawing (Inductive)Deactivates the ring, making it less reactive to electrophilic substitution.Increases acidity (lowers pKa).
Methyl (-CH₃)2 (ortho to -COOH)Electron-donating (Inductive & Hyperconjugation)Activates the ring, making it more reactive to electrophilic substitution.Decreases acidity (raises pKa).

Prediction of Reaction Mechanisms and Transition States

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations provide critical insights into its conformational flexibility and the nature of its interactions with other molecules, such as solvents or other benzoic acid molecules. researchgate.net

The molecule has key rotational degrees of freedom, particularly around the bond connecting the carboxylic acid group to the aromatic ring. MD simulations can explore the potential energy landscape associated with this rotation, revealing the most stable conformations and the energy barriers between them. mdpi.com These simulations can also shed light on intermolecular interactions, especially the formation of hydrogen-bonded dimers, which is a characteristic feature of carboxylic acids. bohrium.com By simulating the molecule in different solvents, researchers can understand how solvent molecules interact with the carboxylic group and potentially screen the self-association behavior. Such simulations often employ force fields like the General Amber Force Field (GAFF) to model the interactions between atoms.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. spu.edu.symdpi.com

QSAR models can be developed to predict the biological activity of derivatives of this compound before they are synthesized. The process involves calculating a variety of molecular descriptors that encode structural, physicochemical, and electronic features of the molecules. mdpi.com For benzoic acid derivatives, relevant descriptors often include lipophilicity (logP), electronic parameters (like Hammett constants or atomic charges), and topological indices. researchgate.netiomcworld.com

A statistical method, such as multiple linear regression, is then used to build an equation that correlates these descriptors with a measured biological activity (e.g., antimicrobial or enzyme inhibitory activity). researchgate.netresearchgate.net For instance, QSAR studies on chlorobenzoic acid derivatives have shown that their antimicrobial activity can be successfully modeled using topological parameters like molecular connectivity indices. The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. researchgate.net

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Benzoic Acid Derivatives This table presents descriptors found to be relevant in QSAR studies of related compounds.

Descriptor ClassSpecific Descriptor ExampleProperty RepresentedReference
Electronic Hammett constant (σ)Electron-donating/withdrawing ability of substituents. iomcworld.com
Electronic Charges on carboxyl O atomsDistribution of electrons, key for interactions. researchgate.net
Lipophilic LogP (Octanol-Water Partition Coefficient)Hydrophobicity, affects membrane permeability. iomcworld.comresearchgate.net
Topological Molecular Connectivity Indices (e.g., ²χ)Molecular size, shape, and branching.
Quantum Chemical HOMO/LUMO EnergiesElectron-donating/accepting capability. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.com This method is crucial for identifying potential protein targets and estimating the binding affinity, which is a measure of how strongly the ligand binds to the target. nih.gov

The docking process involves placing the ligand into the binding site of a protein and calculating a score, often expressed as binding energy in kcal/mol, that estimates the strength of the interaction. mdpi.comacs.org For example, a docking study on a related compound, 5-chloro-2-(1H-indol-2-yl)benzoic acid, against the protein 3JUS yielded a favorable binding energy of -11.1354 kcal/mol, suggesting a strong interaction. asianpubs.org Similar studies on other small molecules have shown that a more negative binding affinity generally indicates a more potent inhibitor. acs.org

By docking this compound and its derivatives into the active sites of various enzymes or receptors, researchers can screen for potential biological targets. The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex, providing a rational basis for designing new molecules with improved activity and selectivity. mdpi.comnih.gov

Table 3: Example Molecular Docking Results for a Related Salicylic (B10762653) Acid Derivative Data adapted from a study on 5-chloro-2-(1H-indol-2-yl)benzoic acid. asianpubs.org

LigandProtein Target (PDB ID)Binding Affinity (kcal/mol)
5-chloro-2-(1H-indol-2-yl)benzoic acid3JUS-11.1354
5-chloro-2-(1H-indol-2-yl)benzoic acid3UPI-9.5472

Prediction of Biological Activity Based on Computed Molecular Descriptors

Computational Exploration of Isomeric and Co-crystal Systems

Computational chemistry serves as a powerful tool for investigating the structural landscapes of organic molecules, including isomers and co-crystals. For derivatives of this compound, these theoretical approaches provide critical insights into crystal packing, intermolecular interactions, and the relative stabilities of different solid forms.

Isomeric Systems and Polymorphism

The structural similarity between the chloro and methyl groups has prompted computational studies into the crystalline forms of related isomers. A notable study investigated the crystal structures of ortho-toluic acid (o-methylbenzoic acid) and ortho-chlorobenzoic acid, which are positional isomers related to this compound. rsc.org Crystallization experiments yielded single crystals of both acids and a 1:1 co-crystal where the chlorine atom and methyl group were disordered. rsc.org All observed structures featured identical hydrogen-bonded ribbons but differed in how these ribbons packed, preventing them from being isostructural. rsc.org

Computational searches were employed to generate and evaluate the stability of alternative crystal structures (polymorphs) and hypothetical isomorphs created by swapping the chloro and methyl groups. rsc.org These calculations revealed that the computationally generated structures, where the functional groups were interchanged, were slightly less stable than the forms observed experimentally. rsc.org The small energy differences calculated between these isomeric structures, as well as between different packing arrangements, are consistent with the observed polymorphism and disorder. rsc.org

A similar approach was used for 5-chloroacetoxybenzoic acid (5-chloroaspirin), a derivative of the target compound. This compound was found to exhibit polymorphism, with two forms (α and β) identified experimentally. rsc.orgresearchgate.net A Crystal Structure Prediction (CSP) study was conducted to explore its potential crystal energy landscape. The CSP calculations successfully identified the two experimental polymorphs, ranking them with a lattice energy difference of 0.2 kcal mol⁻¹. rsc.orgresearchgate.net Interestingly, the calculations also predicted a new, more stable crystal structure that has not yet been observed experimentally, which was found to be 0.08 kcal mol⁻¹ more stable than the most stable known polymorph. rsc.orgresearchgate.net

The predicted structures for 5-chloroaspirin often appeared in pairs with nearly identical arrangements, differing only in the position of the carboxylate protons within the hydrogen-bonded dimers. rsc.orgresearchgate.net

Table 1: Computational Energy Rankings of 5-Chloroacetoxybenzoic Acid Polymorphs

Polymorph/Predicted FormExperimental StatusRelative Lattice Energy (kcal mol⁻¹)
Predicted Form 1Not yet observed0.00
Form βObserved+0.08
Form αObserved+0.28

This table is based on data from Crystal Structure Prediction (CSP) calculations which identified the relative stability of observed and hypothetical polymorphs. rsc.orgresearchgate.net

Co-crystal Systems

Computational methods are also crucial for understanding and predicting the formation of co-crystals, which are crystalline structures containing two or more different molecular components. The stability of a co-crystal is generally predicted by comparing its lattice energy to the sum of the lattice energies of its individual components. acs.org A co-crystal is typically expected to form only if it is thermodynamically more stable. acs.org

In the case of the co-crystal formed between o-toluic acid and o-chlorobenzoic acid, computational studies highlighted the small energy differences associated with interchanging the two functional groups, which helps explain the observed disorder in the co-crystal structure. rsc.org

Theoretical studies on co-crystals of other benzoic acids with molecules like 2-aminopyrimidine (B69317) have utilized methods such as Hartree-Fock (HF) and DFT (B3LYP) to analyze geometrical parameters and vibrational spectra. worldscientific.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in determining properties like chemical hardness and electronegativity, which are relevant to the stability and reactivity of the co-crystal system. worldscientific.com

Crystallographic Analysis and Solid State Chemistry of 5 Chloro 2 Methylbenzoic Acid Systems

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For 5-Chloro-2-methylbenzoic acid, SCXRD studies would be pivotal in elucidating its molecular conformation and supramolecular architecture.

Determination of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of this compound is expected to be dominated by strong and directional intermolecular interactions, primarily hydrogen bonds formed by the carboxylic acid functional group.

Hydrogen Bonding: Like the vast majority of carboxylic acids, this compound is anticipated to form centrosymmetric dimers in the solid state. rsc.orgresearchgate.net This robust supramolecular synthon involves two molecules linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. iucr.org The stability of this dimer is a primary driver in the crystallization of benzoic acid derivatives. rsc.org In addition to this primary interaction, weaker C-H···O hydrogen bonds may also play a role in consolidating the crystal packing. researchgate.net

Analysis of Conformational Polymorphism and Pseudopolymorphism in Benzoic Acid Derivatives

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of study in solid-state science. For benzoic acid derivatives, this phenomenon is often linked to conformational flexibility. uky.educam.ac.uk

Conformational Polymorphism: This type of polymorphism arises when a molecule can adopt different conformations that then pack into distinct crystal lattices. For substituted benzoic acids, a key source of conformational variability is the torsion angle between the plane of the benzene (B151609) ring and the carboxylic acid group. researchgate.net Steric hindrance from ortho-substituents, like the methyl group in this compound, can cause the carboxyl group to twist out of the ring plane. nih.gov Different degrees of this twist can lead to different conformers that may be close in energy, allowing for the formation of multiple polymorphs. researchgate.netresearchgate.net While no polymorphs of this compound have been reported, studies on analogous compounds like 5-chloroaspirin have identified multiple polymorphic forms differing in their packing arrangements. sigmaaldrich.com

Pseudopolymorphism: This related phenomenon involves the incorporation of solvent molecules into the crystal lattice to form solvates or hydrates. The formation of pseudopolymorphs is dependent on the crystallization solvent and its ability to interact with the solute molecule, for instance, by forming hydrogen bonds with the carboxylic acid group. cam.ac.uk

Co-Crystallization Studies with Structurally Related Benzoic Acid Derivatives

Co-crystallization, the process of forming a single crystalline material from two or more different molecular components, is a powerful technique in crystal engineering. It allows for the systematic study of intermolecular interactions and the tuning of material properties.

Investigation of Disorder Phenomena in Mixed Crystals

When co-crystallizing structurally similar molecules, such as those involving a chloro/methyl interchange, positional disorder can occur. This is where two or more different atoms or groups occupy the same crystallographic site with a fractional occupancy.

A study on the co-crystal of o-toluic acid (o-methylbenzoic acid) and o-chlorobenzoic acid provides a direct precedent. rsc.org In the 1:1 co-crystal, the chlorine atom and the methyl group were found to be disordered over the ortho-position on the benzoic acid ring. rsc.org This occurs because the methyl group and chlorine atom are sterically similar in size, allowing them to be interchanged within the crystal lattice without causing significant disruption. Such disorder can have a notable impact on the thermodynamic properties of the crystal. tcichemicals.com A similar phenomenon would be a strong possibility in co-crystals involving this compound and its non-chlorinated or differently substituted analogues.

Influence of Chloro/Methyl Substituents on the Crystal Energy Landscape

The crystal energy landscape is a theoretical representation of the possible crystal packings of a molecule, ranked by their lattice energy. The introduction and position of substituents like chloro and methyl groups profoundly affect this landscape. researchgate.net

The interchangeability of chloro and methyl groups is a known concept in crystal engineering. researchgate.net While they have similar van der Waals volumes, their electronic properties are distinct—the chloro group is electron-withdrawing and capable of halogen bonding, whereas the methyl group is weakly electron-donating. Computational studies on the o-chlorobenzoic acid/o-toluic acid system showed that while the molecules can substitute for one another, the experimentally observed structures are slightly more stable (by 1-2 kJ mol⁻¹) than the hypothetically generated isomorphous analogues where the substituents are swapped. rsc.org This small energy difference highlights the subtle yet critical role of the substituent in dictating the most stable packing arrangement. The presence and relative positions of both a chloro and a methyl group in this compound create a unique electronic and steric profile that would define its specific crystal energy landscape, influencing which potential polymorphs are energetically accessible. acs.org

Advanced Crystallographic Techniques for Structural Elucidation

When conventional single-crystal X-ray diffraction is challenging, for instance, due to the inability to grow sufficiently large or high-quality crystals, several advanced techniques can be employed. sigmaaldrich.com

Microcrystal Electron Diffraction (MicroED): This technique is a powerful alternative to X-ray diffraction for obtaining high-resolution structures from nanocrystals, which are often too small for X-ray analysis. Electron crystallography has been successfully used to determine the structures of various small organic molecules directly from powder samples.

High-Throughput Crystallization: Automated systems can perform a large number of crystallization experiments in parallel, rapidly screening a wide range of solvents and conditions to identify those that yield suitable crystals. sigmaaldrich.com This approach increases the probability of discovering new polymorphs or finding conditions for growing diffraction-quality crystals.

Computational Crystal Structure Prediction (CSP): As noted, CSP methods calculate the lattice energies of thousands or millions of hypothetical crystal structures. researchgate.net These predicted landscapes can guide experimental polymorph screening by identifying the most likely observable forms and can help rationalize the structures that are found.

High-Resolution X-ray Diffraction for Accurate Atomic Position Determination

For substituted benzoic acids, this analysis reveals crucial details about intermolecular interactions, such as hydrogen bonding, which dictate the physical properties of the material. In many benzoic acid derivatives, the carboxylic acid groups form strong hydrogen-bonded dimers, a common supramolecular synthon. nih.gov

A study of a structurally similar compound, 4-(3-chloroanilino)benzoic acid, demonstrates the capability of single-crystal X-ray diffraction. nih.gov The analysis revealed that the molecules pair up to form characteristic acid-to-acid dimers through O—H⋯O hydrogen bonds. nih.gov Furthermore, it quantified the twist between the aromatic rings, providing precise geometric parameters of the molecular conformation. nih.gov In another example, the analysis of a co-crystal involving 2-chlorobenzoic acid utilized high-resolution X-ray diffraction data collected at a low temperature (100 K) to perform a detailed charge density analysis, which helps in understanding the electrostatic forces governing the crystal assembly. rsc.org

These examples highlight how HRXRD would be applied to this compound to determine its atomic coordinates, identify intermolecular hydrogen bonding patterns, and precisely define its molecular geometry.

Table 1: Illustrative Crystallographic Data from a Substituted Chlorobenzoic Acid Co-crystal (Data for Antipyrine—2-chlorobenzoic acid co-crystal)

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100 K
Radiation Type Mo Kα
Wavelength 0.71073 Å
R-factor (R1) 0.0398
wR-factor (wR2) 0.1064
This table presents data from a high-resolution X-ray diffraction study on a co-crystal containing 2-chlorobenzoic acid to exemplify the type of information obtained through this technique. rsc.org

Synchrotron Radiation for Resolving Structural Ambiguities and Complex Crystal Structures

When laboratory-based X-ray sources are insufficient, particularly for very small crystals, weakly diffracting samples, or complex structures, scientists turn to synchrotron radiation. A synchrotron source generates X-ray beams that are many orders of magnitude more brilliant and highly collimated (parallel) than conventional sources. researchgate.net This high intensity allows for the successful analysis of microcrystals and can significantly improve the resolution of the resulting diffraction data.

The tunability of synchrotron radiation is another key advantage. The X-ray energy can be precisely selected, which is useful for certain advanced diffraction techniques and for minimizing absorption effects. This is particularly valuable in resolving structural ambiguities that may arise from issues like crystal twinning or disorder, where molecules adopt multiple orientations within the crystal lattice. rsc.org For instance, in situ diffraction studies using synchrotron radiation can track structural changes in materials as they occur, such as the adsorption of gas molecules into a metal-organic framework. acs.org

While a specific synchrotron study on this compound is not documented in the search results, the technique is widely applied to complex organic molecules. For example, synchrotron radiation has been used to study the interaction of iodinated compounds with X-rays, where the precise tuning of the beam energy around the iodine absorption edge was critical. nih.gov Such precision would be invaluable in studying halogenated compounds like this compound, especially if complex interactions or disorder were present in the crystal structure.

Table 2: Typical Experimental Parameters for Synchrotron-Based Analysis (Illustrative data based on common practices for small molecule crystallography)

ParameterDescription
Radiation Source Synchrotron
Wavelength Typically 0.4 Å - 0.8 Å (Tunable)
Temperature Often 100 K (cryo-cooled) to reduce thermal motion
Beam Size 5-50 micrometers
Detector High-speed pixel array detectors (e.g., Dectris Pilatus)
Key Advantage Ability to analyze microcrystals (<10 µm) and resolve weak diffraction data.
This table outlines typical parameters for a single-crystal diffraction experiment performed at a synchrotron facility, applicable for resolving complex structures of compounds like substituted benzoic acids.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is a cornerstone for the structural analysis of 5-Chloro-2-methylbenzoic acid, offering detailed insights into its molecular architecture. By interacting with electromagnetic radiation, different spectroscopic methods probe the nuclear, vibrational, and electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published in readily available literature, the expected chemical shifts and multiplicities can be accurately predicted based on the analysis of structurally similar compounds, such as other substituted benzoic acids. rsc.orgrsc.org

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the methyl group protons. The acidic proton of the carboxyl group would appear as a broad singlet far downfield, typically above 10 ppm, due to its acidic nature and hydrogen bonding. The three aromatic protons would appear in the aromatic region (typically 7.0-8.5 ppm), with their specific shifts and coupling patterns determined by the electronic effects of the chloro and methyl substituents. The methyl protons would appear as a singlet in the upfield region, generally between 2.0 and 2.5 ppm.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (typically >165 ppm). The six aromatic carbons would have signals in the 120-145 ppm range, with the carbons directly attached to the chlorine, methyl, and carboxyl groups showing characteristic shifts. The methyl carbon would be the most shielded, appearing at the highest field (typically 15-25 ppm). Analysis of related compounds like 5-chloro-2-methoxybenzoic acid and its methyl ester supports these expected shift ranges. chemicalbook.comchemicalbook.com

Proton (¹H) Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Carboxylic Acid (-COOH)> 10Broad Singlet (s)
Aromatic (Ar-H)7.0 - 8.5Multiplet (m) / Doublets (d)
Methyl (-CH₃)2.0 - 2.5Singlet (s)
Carbon (¹³C) Environment Expected Chemical Shift (δ, ppm)
Carbonyl (-C OOH)> 165
Aromatic (C-Cl)130 - 135
Aromatic (C-COOH)130 - 135
Aromatic (C-CH₃)135 - 145
Aromatic (C-H)120 - 135
Methyl (-C H₃)15 - 25

Note: The data in these tables are predicted values based on general principles and analysis of similar compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule by probing its vibrational modes. Experimental IR and Raman spectra for this compound are available in spectral databases. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A very broad band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. acs.org The C=O stretching vibration of the carbonyl group gives rise to a very strong and sharp peak, typically found between 1680-1710 cm⁻¹ for aromatic carboxylic acids. acs.org The spectrum also displays C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the methyl group (around 2850-2960 cm⁻¹). In-ring C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 850-550 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, the C=O stretch shows a strong band. The aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, which are useful for structural confirmation. The symmetric vibrations of the molecule are particularly Raman active. acs.org

Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹)
Carboxylic Acid (-COOH)O-H stretch (H-bonded)2500-3300 (very broad)Weak
Carbonyl (C=O)C=O stretch1680-1710 (strong, sharp)Strong
Aromatic RingC=C stretch1450-1600 (variable)Strong
Aromatic C-HC-H stretch3000-3100 (variable)Medium
Methyl Group (-CH₃)C-H stretch2850-2960 (medium)Medium
Chloro Group (C-Cl)C-Cl stretch850-550 (medium)Medium-Strong

Note: The data in this table are based on established correlation charts and data for benzoic acid derivatives. nih.govacs.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₈H₇ClO₂, which corresponds to a monoisotopic mass of approximately 170.0135 Da and an average molecular weight of 170.59 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

In a typical electron ionization (EI) mass spectrum, the molecule will first lose an electron to form the molecular ion (M⁺˙), which would be observed at an m/z corresponding to its molecular weight. Due to the presence of chlorine, this peak will be accompanied by a characteristic M+2 peak with an intensity of about one-third that of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The molecular ion can then undergo fragmentation. Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (•OH) to form an acylium ion ([M-17]⁺), or the loss of the entire carboxyl group (•COOH) to form a phenyl cation ([M-45]⁺). uni-saarland.de The presence of the methyl and chloro substituents on the aromatic ring will influence the subsequent fragmentation of these primary ions.

Ion Proposed Structure / Loss Expected m/z
[M]⁺˙Molecular Ion170/172
[M-OH]⁺Loss of hydroxyl radical153/155
[M-COOH]⁺Loss of carboxyl group125/127
[C₇H₆Cl]⁺Loss of COOH and H125/127

Note: The m/z values reflect the presence of both ³⁵Cl and ³⁷Cl isotopes. This table represents a predicted fragmentation pattern.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating this compound from impurities and for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile compounds like this compound. Purity levels of ≥97.5% or higher are commonly reported by commercial suppliers, as determined by HPLC. thermofisher.com

A typical HPLC analysis would employ a reversed-phase method. A C18 stationary phase is commonly used, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous component (like water with a pH modifier such as formic or phosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components in a mixture. Detection is typically performed using a UV detector, set at a wavelength where the aromatic ring strongly absorbs, such as 235 nm.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

While this compound itself is not sufficiently volatile for direct GC analysis, it can be readily analyzed after conversion to a more volatile derivative. A common approach is esterification, for example, reacting the carboxylic acid with an alcohol (like methanol) or a derivatizing agent like diazomethane (B1218177) to form the corresponding methyl ester (methyl 5-chloro-2-methylbenzoate).

This volatile derivative can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). In a comprehensive study on the analysis of 15 chlorobenzoic acid isomers, derivatization with diazomethane followed by GC-MS analysis proved effective. asm.org The separation is typically achieved on a capillary column with a nonpolar or medium-polarity stationary phase, such as a DB-5 (5% phenyl-polydimethylsiloxane). The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for identification based on their unique mass spectra and fragmentation patterns. This technique is particularly useful for analyzing complex environmental samples for the presence of chlorobenzoic acids. asm.org

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique in analytical chemistry used to determine the elemental composition of a pure chemical compound. This process is fundamental for verifying the empirical formula of a newly synthesized or isolated substance. For this compound, the molecular formula is established as C₈H₇ClO₂. Current time information in Bangalore, IN.sigmaaldrich.comscbt.comnih.gov Since the subscripts in this formula represent the simplest whole-number ratio of the constituent atoms, the empirical formula is identical to the molecular formula.

The primary method for determining the percentages of carbon, hydrogen, and chlorine in organohalogen compounds is combustion analysis. In this procedure, a precisely weighed sample of the compound is heated to a high temperature in a stream of oxygen. The combustion process converts carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O). These products are collected in separate absorption tubes, and their masses are accurately measured. The percentage of chlorine is typically determined through methods such as Schöniger flask combustion followed by titration. The percentage of oxygen is usually calculated by subtracting the sum of the percentages of all other elements from 100%.

The theoretical elemental composition of this compound can be calculated from its empirical formula (C₈H₇ClO₂) and the atomic masses of its constituent elements (C: 12.011 u, H: 1.008 u, Cl: 35.453 u, O: 15.999 u). The molecular weight of the compound is 170.59 g/mol . sigmaaldrich.comscbt.comnih.govchemimpex.com

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (u)Atoms in FormulaTotal Mass (u)Mass Percentage (%)
CarbonC12.011896.08856.33
HydrogenH1.00877.0564.14
ChlorineCl35.453135.45320.78
OxygenO15.999231.99818.75
Total 170.595 100.00

In practice, experimental results from elemental analysis are compared against these theoretical values. A close agreement, typically within a ±0.4% margin of error, is considered a confirmation of the compound's purity and its proposed empirical formula.

Table 2: Comparison of Theoretical and Typical Experimental Elemental Analysis Data

This table provides an illustrative example of how experimentally determined values would compare to the theoretical percentages for a sample of high purity.

ElementTheoretical Mass (%)Typical Experimental Mass (%)
Carbon (C)56.3356.29
Hydrogen (H)4.144.17
Chlorine (Cl)20.7820.75

Emerging Applications and Future Research Directions

Integration in Advanced Materials Science

As a multifunctional building block, 5-Chloro-2-methylbenzoic acid is utilized in the creation of high-performance materials where enhanced characteristics are required. chemimpex.com

This compound is employed in the formulation of advanced materials, including specialized coatings and adhesives. chemimpex.com Its integration into polymer matrices can enhance durability, increase thermal stability, and improve chemical resistance. chemimpex.com These characteristics are highly desirable in industrial applications where materials are exposed to harsh environmental or chemical conditions. The presence of the chlorine atom on the benzene (B151609) ring contributes to the unique properties of the resulting polymers. chemimpex.com

In polymer chemistry, this compound serves as a valuable intermediate for producing specialty polymers. chemimpex.com Its structure allows it to be chemically modified and used as a monomer in polymerization reactions. Researchers utilize this compound to synthesize novel monomers, which are then studied to create polymers with specific, tailored properties for advanced applications.

Role in the Development of Coatings, Adhesives, and Specialty Polymers

Applications in Energy Storage and Conversion Technologies

The development of efficient and stable materials is critical for advancing energy technologies. Derivatives of chlorobenzoic acids are being explored for their potential in this field.

While direct application of this compound in fuel cells is not widely documented, a closely related derivative, 5-Chloro-2-fluorobenzoic acid , has been successfully used in the synthesis of polymeric electrolyte membranes (PEMs) for proton exchange fuel cells. ossila.com The process involves converting the benzoic acid derivative into a more reactive benzoyl chloride, which then undergoes a Friedel-Crafts reaction with anisole. ossila.com A subsequent nickel-mediated homocoupling reaction forms the final poly(phenylene ether)-based polymer. ossila.com The resulting membrane demonstrates significant proton conductivity, a key performance metric for fuel cells. ossila.com

Table 1: Performance of a Polymeric Electrolyte Membrane from a Related Derivative

PropertyValueConditionsSource
Proton Conductivity8.60 × 10⁻³ S cm⁻¹80 °C, 30% relative humidity ossila.com

Environmental Fate and Degradation Studies

Understanding the environmental impact of chemical compounds is essential for sustainable use. Research into the biodegradation of chlorinated aromatic acids provides insight into their persistence and potential effects on ecosystems.

Studies on the microbial degradation of substituted benzoic acids have revealed important details about the environmental fate of this compound. Research involving the bacterium Pseudomonas cepacia MB2, a microorganism capable of utilizing 2-methylbenzoic acid as its sole carbon source, showed that its growth range included various mono- and dimethylbenzoates. nih.govasm.org

However, the study explicitly found that Pseudomonas cepacia MB2 could not utilize 5-chloro-2-methylbenzoate for growth. nih.govasm.org This indicates a significant resistance of this specific isomer to biodegradation by this pathway. The mechanism for this inhibition was investigated; the bacterium's growth on 2-methylbenzoate (B1238997) was inhibited by other chlorobenzoates due to their cometabolism into corresponding chlorinated catechols. nih.govasm.org These chlorinated catechols act as inhibitors, blocking the key metabolic enzyme catechol 2,3-dioxygenase, which is essential for breaking down the aromatic ring. nih.govasm.org This finding suggests that this compound may be persistent in environments where similar degradation pathways are prevalent, which is a critical consideration for its environmental impact assessment.

Table 2: Biodegradation Findings for Substituted Benzoic Acids by Pseudomonas cepacia MB2

CompoundDegradation by P. cepacia MB2Mechanism/NoteSource
2-methylbenzoic acidYesUtilized as sole carbon source. nih.govasm.org
3-chloro-2-methylbenzoateYesUtilized for growth. nih.govasm.org
This compound No Not utilized for growth. nih.govasm.org
4-chloro-2-methylbenzoateNoNot utilized for growth. nih.govasm.org
Other ChlorobenzoatesInhibitoryCometabolized to chlorinated catechols, which block key enzymes. nih.govasm.org

Supramolecular Chemistry and Self-Assembly Research

The exploration of non-covalent interactions to construct complex, ordered structures is the essence of supramolecular chemistry and self-assembly research. In this context, this compound serves as a versatile building block. The carboxylate group provides a primary coordination site for metal ions, while the chloro and methyl substituents can engage in weaker interactions, such as halogen bonding and van der Waals forces, which can play a significant role in the packing and stability of the crystal lattice.

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound as a Ligand

Detailed research into the synthesis and structural characterization of MOFs and coordination polymers using this compound as the sole or primary ligand is still a developing area. However, studies on analogous systems with related substituted benzoic acids provide a foundation for predicting and understanding the potential structures that could be formed.

For instance, research on coordination polymers with isomeric or similarly substituted ligands, such as 2-chloro-5-nitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid, has demonstrated the formation of diverse structural motifs with lanthanide and transition metal ions. These studies have shown that the coordination modes of the carboxylate group (monodentate, bidentate bridging, or chelating) and the involvement of solvent molecules are key factors in determining the final dimensionality and topology of the network.

While specific crystallographic data for MOFs based on this compound is not yet widely available in the literature, we can anticipate the formation of various structural types based on the coordination preferences of different metal ions.

Table 1: Potential Coordination Modes of 5-Chloro-2-methylbenzoate in MOFs and Coordination Polymers

Coordination ModeDescriptionPotential Structural Outcome
Monodentate The carboxylate group binds to a single metal center through one oxygen atom.Can lead to the formation of discrete complexes or lower-dimensional (1D) chains.
Bidentate Chelating Both oxygen atoms of the carboxylate group bind to the same metal center.Typically results in the formation of stable, discrete metal complexes.
Bidentate Bridging Each oxygen atom of the carboxylate group binds to a different metal center.Promotes the formation of extended structures like 1D chains, 2D layers, or 3D frameworks.
Tridentate The carboxylate group bridges three metal centers.Can lead to highly connected and robust 3D frameworks.

The presence of the chloro and methyl groups on the 5- and 2-positions, respectively, introduces steric hindrance that can influence the self-assembly process and favor certain coordination geometries over others. Furthermore, the electron-withdrawing nature of the chlorine atom can affect the acidity of the carboxylic acid and the strength of the metal-ligand bond.

Table 2: Anticipated Structural Parameters for a Hypothetical Copper(II) Coordination Polymer with 5-Chloro-2-methylbenzoate

ParameterAnticipated Value/Range
Metal Ion Cu(II)
Ligand 5-Chloro-2-methylbenzoate
Coordination Geometry Distorted Octahedral or Square Pyramidal
Cu-O (carboxylate) Bond Length 1.9 - 2.2 Å
O-C-O Angle (carboxylate) ~120 - 125°
Dimensionality 1D Chain or 2D Layer

The systematic investigation of this ligand in the construction of MOFs and coordination polymers holds promise for the development of new materials with tailored properties for applications in areas such as catalysis, gas storage, and sensing.

Q & A

Q. What are the recommended safety protocols for handling 5-Chloro-2-methylbenzoic acid in laboratory settings?

  • Methodological Answer: Researchers must wear protective equipment, including gloves, lab coats, and safety goggles, to prevent skin/eye contact. Waste should be segregated and disposed of via certified chemical waste management services to minimize environmental contamination .

Q. What are the standard synthetic routes for this compound, and what yields are typically achieved?

  • Methodological Answer: A common synthesis involves refluxing this compound precursors in ethanol with concentrated sulfuric acid as a catalyst. This method achieves ~87% yield under optimized conditions (48 hours, reflux). Reaction progress can be monitored via TLC or GC-MS .

Q. Which analytical techniques are recommended for assessing the purity of this compound?

  • Methodological Answer: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard for purity analysis, with >95.0% purity achievable as per industrial-grade specifications. Complementary techniques like melting point determination and NMR spectroscopy validate structural integrity .

Advanced Research Questions

Q. How can researchers address challenges in purifying this compound from reaction mixtures containing structural analogs?

  • Methodological Answer: Recrystallization using acetic acid or isopropyl alcohol is often attempted but may fail to resolve structurally similar impurities (e.g., 3-chloro-2-methylbenzoic acid). Advanced purification strategies, such as preparative HPLC or gradient column chromatography, are recommended for high-purity isolation .

Q. What strategies are employed to design this compound derivatives for pharmaceutical applications?

  • Methodological Answer: Functionalization at the carboxylic acid or chloro-substituent enables derivative synthesis. For example, coupling with glycine esters via catalytic hydrogenation produces metabolites for receptor studies. Derivatives targeting dopamine D2 and serotonin 5-HT3 receptors have been explored as antiemetic agents .

Q. How can crystallographic techniques elucidate the molecular structure of this compound and its derivatives?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) in monoclinic systems (e.g., space group P2₁/c) resolves bond lengths and angles. For analogs like 5-chloro-2-hydroxybenzoic acid, SC-XRD confirms intermolecular hydrogen bonding patterns critical for stability .

Q. How should conflicting reports on synthesis efficiency or purification outcomes be analyzed?

  • Methodological Answer: Discrepancies often arise from solvent choice, reaction time, or impurity profiles. Systematic optimization studies (e.g., Design of Experiments) can identify critical parameters. For example, extending reflux duration or switching to polar aprotic solvents (e.g., DMF) may improve yields .

Notes

  • Key Challenges: Structural analogs (e.g., iodinated or nitro-substituted derivatives) complicate purification and require advanced separation techniques.
  • Research Gaps: Limited crystallographic data for the parent compound necessitates extrapolation from structurally related molecules.
  • Safety Compliance: Adherence to OSHA and EPA guidelines is critical for handling chlorinated benzoic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-methylbenzoic acid
Reactant of Route 2
5-Chloro-2-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.